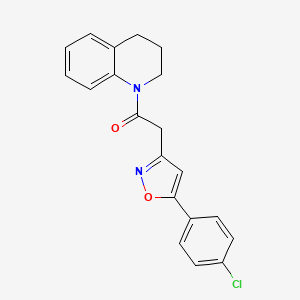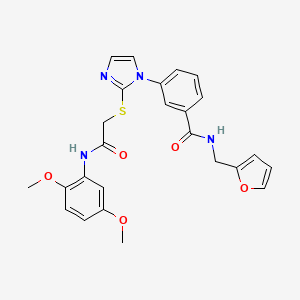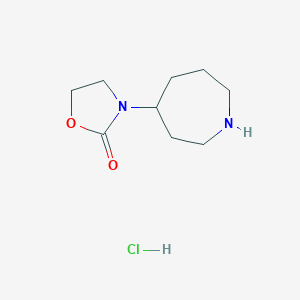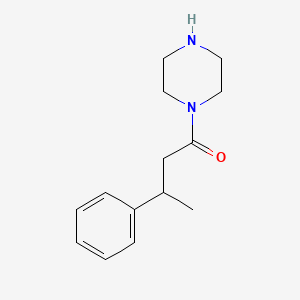![molecular formula C18H17N3O3S3 B2589266 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 887202-31-5](/img/structure/B2589266.png)
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Approaches: Research has demonstrated various synthetic methodologies for creating thiazole and benzamide derivatives. For instance, one study detailed the formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, showcasing the versatility of thiazole compounds in synthetic chemistry (Jenny & Heimgartner, 1989). This type of reaction highlights the potential for generating a variety of structurally complex and biologically relevant compounds.
- Structural Features for Biological Activity: Another study explored the structural features of the 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide scaffold for inhibiting human carbonic anhydrases, emphasizing the importance of specific substituents on biological activity (Distinto et al., 2019). This research suggests that minor alterations in the chemical structure can significantly impact the compound's efficacy, providing a pathway for developing targeted therapies.
Potential Biological and Pharmacological Applications
- Antimicrobial Activities: Compounds with thiazole and benzamide components have been synthesized and evaluated for antimicrobial properties. For example, the synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole demonstrated promising antimicrobial activities, underscoring the potential of these compounds in addressing bacterial and fungal infections (Patel et al., 2009).
- Anti-inflammatory and Anticancer Potential: Some studies have focused on the anti-inflammatory and anticancer activities of thiazole and benzamide derivatives. The creation of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, for instance, indicated specific compounds' effectiveness in reducing inflammation without adversely affecting myocardial function (Lynch et al., 2006). Such findings highlight the therapeutic potential of these compounds in treating various inflammatory and cancer-related conditions.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c1-3-10-21-14-9-8-12(27(19,23)24)11-16(14)26-18(21)20-17(22)13-6-4-5-7-15(13)25-2/h3-9,11H,1,10H2,2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXUXQOOGXNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)
![2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2589196.png)




![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)
